2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid
Overview
Description
2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid is an organic compound with the molecular formula C11H14O4. It belongs to the class of pyranones and derivatives, which are known for their diverse biological activities . This compound is characterized by a pyran ring substituted with a pentyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency in forming the pyran ring structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid may involve large-scale synthesis using similar electrocyclization techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives .
Scientific Research Applications
Key Synthesis Methods:
- Biotechnological Methods : Utilizing microbial fermentation processes to produce 6-PAP from natural substrates.
- Chemical Synthesis : Various synthetic routes have been documented, including the condensation of appropriate precursors followed by cyclization reactions.
Biological Activities
The compound exhibits significant biological activities, which can be categorized as follows:
Antifungal Activity
6-PAP has demonstrated potent antifungal properties against a wide range of phytopathogens. In vitro studies have shown its effectiveness against pathogens such as Botrytis cinerea and Fusarium species. This makes it a valuable candidate for use as a natural fungicide in agriculture.
Antibiotic Properties
Research indicates that 2-Oxo-6-pentyl-2H-pyran-3-carboxylic acid possesses antibiotic activity against various bacterial strains. Studies have shown its effectiveness against Staphylococcus aureus, highlighting its potential in treating bacterial infections.
Anti-Virulence Activity
Recent studies have identified the anti-virulence capabilities of 6-PAP, particularly against pathogens like Yersinia pestis. It has been demonstrated to inhibit specific virulence factors, making it a candidate for developing new therapeutic agents targeting bacterial infections.
Applications in Agriculture
Due to its antifungal properties, this compound is being explored for agricultural applications:
- Fungicide Development : Its natural origin and low toxicity make it an attractive alternative to synthetic fungicides.
- Plant Disease Management : It can be integrated into integrated pest management systems to control diseases affecting crops.
Case Studies
Several case studies illustrate the practical applications of this compound:
Study | Application | Findings |
---|---|---|
Cutler et al. (1986) | Antifungal Activity | Demonstrated effectiveness against multiple phytopathogens in controlled environments. |
Zhang et al. (1996) | Antibiotic Properties | Showed inhibition of Staphylococcus aureus growth in vitro, suggesting potential therapeutic uses. |
Recent Research (2023) | Anti-Virulence | Identified mechanisms by which 6-PAP inhibits virulence factors in Yersinia pestis, indicating new avenues for antibiotic development. |
Mechanism of Action
The mechanism of action of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it has been shown to target the phosphotyrosine-binding pocket of YopH, an essential virulent factor of Yersinia pestis . This interaction inhibits the activity of YopH, thereby reducing the virulence of the pathogen. The compound’s effects are mediated through its ability to form stable complexes with the target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-6-carboxylic acid, 3-methyl-2-oxo-: This compound shares a similar pyran ring structure but differs in the substitution pattern.
2-Oxo-6-pentylpyran-3-carboxylic acid: Another closely related compound with slight variations in the functional groups.
Uniqueness
2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Oxo-6-pentyl-2H-pyran-3-carboxylic acid (CAS 27593-22-2) is a heterocyclic compound characterized by a pyran ring structure with a pentyl substituent and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 210.23 g/mol. The compound features a keto group, a carboxylic acid group, and an alkyl chain that influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄O₄ |
Molecular Weight | 210.23 g/mol |
CAS Number | 27593-22-2 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial and fungal strains:
- Fungal Inhibition : The compound has demonstrated antifungal properties against plant pathogens such as Botrytis cinerea and Fusarium species. In vitro assays revealed that concentrations as low as 50 μg/mL can inhibit fungal growth effectively .
- Bacterial Activity : Preliminary studies suggest that this compound also possesses antibacterial properties against strains like Staphylococcus aureus, with significant zones of inhibition observed in disc diffusion assays .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Interaction with Enzymes : Similar compounds have been shown to act as enzyme inhibitors, particularly targeting proteolytic enzymes like human leukocyte elastase and thrombin, which are implicated in inflammatory processes .
- Cell Membrane Disruption : The hydrophobic nature of the pentyl chain may facilitate the penetration of cell membranes in microbial cells, leading to cell lysis and death.
Study on Antifungal Activity
A study evaluated the antifungal efficacy of this compound against P. litchii, revealing an EC50 value of approximately 43 μg/mL when administered via air fumigation methods . The results indicated that the compound could significantly reduce mycelial growth, highlighting its potential as a natural fungicide in agricultural applications.
Research on Antibacterial Effects
In another study, the antibacterial effects were assessed through disc diffusion methods where various concentrations of the compound were tested against Staphylococcus aureus. The results showed clear zones of inhibition, suggesting effective antibacterial properties at concentrations above 100 μg/mL .
Properties
IUPAC Name |
2-oxo-6-pentylpyran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-5-8-6-7-9(10(12)13)11(14)15-8/h6-7H,2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCDSJNKGZMFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365107 | |
Record name | 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27593-22-2 | |
Record name | 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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